molecular formula C5H14Cl2N2O B12312874 2-Hydrazineylcyclopentan-1-ol dihydrochloride

2-Hydrazineylcyclopentan-1-ol dihydrochloride

Katalognummer: B12312874
Molekulargewicht: 189.08 g/mol
InChI-Schlüssel: QVAIXBWMCUFMED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazineylcyclopentan-1-ol dihydrochloride is a chemical compound with the molecular formula C5H12N2O.2ClH. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its hydrazineyl group attached to a cyclopentan-1-ol ring, making it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazineylcyclopentan-1-ol dihydrochloride typically involves the reaction of cyclopentanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product. The resulting hydrazineylcyclopentan-1-ol is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazineylcyclopentan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentylamines .

Wissenschaftliche Forschungsanwendungen

2-Hydrazineylcyclopentan-1-ol dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydrazineylcyclopentan-1-ol dihydrochloride involves its interaction with specific molecular targets. The hydrazineyl group can form covalent bonds with certain enzymes or proteins, inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Hydrazinylcyclohexan-1-ol dihydrochloride
  • 2-Hydrazinylcyclopentan-1-one dihydrochloride
  • 2-Hydrazinylcycloheptan-1-ol dihydrochloride

Uniqueness

2-Hydrazineylcyclopentan-1-ol dihydrochloride is unique due to its specific ring structure and the presence of the hydrazineyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C5H14Cl2N2O

Molekulargewicht

189.08 g/mol

IUPAC-Name

2-hydrazinylcyclopentan-1-ol;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-7-4-2-1-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H

InChI-Schlüssel

QVAIXBWMCUFMED-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C1)O)NN.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.